molecular formula C10H15I B13455402 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B13455402
M. Wt: 262.13 g/mol
InChI Key: ZHSHHDCVAZHAKS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-iodobicyclo[111]pentane is a synthetic compound known for its unique bicyclo[111]pentane structureThe bicyclo[1.1.1]pentane unit exhibits special physical and chemical properties, making it a valuable bioisostere in drug molecules .

Preparation Methods

The synthesis of 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane involves several steps. One common method starts with the precursor 1-azido-3-iodobicyclo[1.1.1]pentane. . These methodologies allow for the synthesis of various substituted bicyclo[1.1.1]pentane derivatives, including this compound.

Chemical Reactions Analysis

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper(I) catalysts for cycloaddition and reducing agents for reduction reactions. The major products formed from these reactions are substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications.

Scientific Research Applications

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways in biological systems. The bicyclo[1.1.1]pentane unit can mimic the structure of other bioactive molecules, allowing it to interact with specific receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to other bicyclo[1.1.1]pentane derivatives.

Properties

Molecular Formula

C10H15I

Molecular Weight

262.13 g/mol

IUPAC Name

1-cyclopentyl-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C10H15I/c11-10-5-9(6-10,7-10)8-3-1-2-4-8/h8H,1-7H2

InChI Key

ZHSHHDCVAZHAKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)I

Origin of Product

United States

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